molecular formula C14H20ClNO2 B6216378 2-(4-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride CAS No. 2742652-73-7

2-(4-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride

Cat. No.: B6216378
CAS No.: 2742652-73-7
M. Wt: 269.8
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Description

2-(4-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylacetic acids. This compound is characterized by the presence of a phenyl group substituted with a methyl group at the para position and a piperidinyl group at the alpha position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzaldehyde and piperidine.

    Formation of Intermediate: The 4-methylbenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 2-(4-methylphenyl)-2-(piperidin-4-yl)ethanol.

    Oxidation: The alcohol group in the intermediate is oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate.

    Hydrochloride Formation: Finally, the carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(4-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride
  • 2-(4-chlorophenyl)-2-(piperidin-4-yl)acetic acid hydrochloride
  • 2-(4-methoxyphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride

Uniqueness

2-(4-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

2742652-73-7

Molecular Formula

C14H20ClNO2

Molecular Weight

269.8

Purity

95

Origin of Product

United States

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